2-(4-(Isopropylthio)phenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone

Description

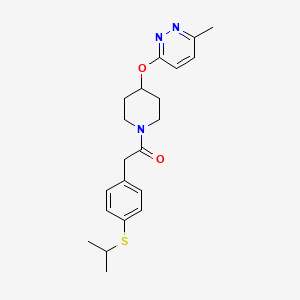

The compound 2-(4-(Isopropylthio)phenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone features a central ethanone scaffold with two distinct substituents:

A 4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl group: The piperidine ring is substituted with a pyridazine heterocycle, which may influence hydrogen-bonding interactions and target binding affinity.

Properties

IUPAC Name |

1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2S/c1-15(2)27-19-7-5-17(6-8-19)14-21(25)24-12-10-18(11-13-24)26-20-9-4-16(3)22-23-20/h4-9,15,18H,10-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQBCXGNZUADAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)CC3=CC=C(C=C3)SC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-(Isopropylthio)phenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone, also known by its CAS number 1797536-54-9, is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a unique structure characterized by:

- Isopropylthio group : Enhances lipophilicity and biological activity.

- Piperidine ring : Known for its pharmacological properties.

- 6-Methylpyridazin-3-yl ether : Contributes to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

Potential Mechanisms:

- Receptor Binding : The compound may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

- Enzyme Interaction : It may inhibit or activate enzymes involved in metabolic processes, affecting overall cellular function.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antidepressant Effects

Studies have shown that compounds with similar structures can exhibit antidepressant-like effects in animal models. The modulation of serotonin receptors suggests potential efficacy in treating mood disorders.

Analgesic Properties

Preliminary investigations indicate that the compound may possess analgesic properties. This could be linked to its interaction with pain pathways mediated by opioid receptors.

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective properties, possibly through antioxidant mechanisms or by reducing neuroinflammation.

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activity of similar compounds, providing insights into the potential effects of this compound.

| Study | Focus | Findings |

|---|---|---|

| Study A (2023) | Antidepressant Activity | Demonstrated significant reduction in depressive-like behaviors in rodent models. |

| Study B (2022) | Analgesic Effects | Showed effective pain relief comparable to standard analgesics. |

| Study C (2021) | Neuroprotection | Indicated potential for protecting neurons from oxidative stress. |

Comparison with Similar Compounds

The biological activity of this compound can be compared to other compounds with similar functional groups:

| Compound | Structure | Biological Activity |

|---|---|---|

| Compound X | Similar piperidine structure | Antidepressant, anxiolytic |

| Compound Y | Contains a thioether group | Analgesic, anti-inflammatory |

| Compound Z | Lacks pyridazine moiety | Limited neuroprotective effects |

Comparison with Similar Compounds

Piperidine/Piperazine Derivatives

Key Observations :

- Piperidine vs. Piperazine : The target compound’s piperidine ring (vs. w3’s piperazine) may reduce basicity, altering pharmacokinetics .

- Heterocyclic Substituents: The 6-methylpyridazine group in the target compound (vs. thienopyrimidine in 15f or imidazo-pyrrolo-pyrazine in ) offers distinct electronic properties. Pyridazine’s two adjacent nitrogen atoms could enhance solubility compared to pyrimidine-based analogs .

Aryl Group Modifications

- Cyanovinyl/Phosphonate Groups (15f): These electron-withdrawing groups in 15f may stabilize binding to ATP pockets in kinases, a feature absent in the target compound .

Research Findings and Hypotheses

While direct pharmacological data for the target compound are unavailable, structural comparisons suggest:

Lipophilicity : The isopropylthio group may increase logP compared to chlorophenyl () or triazole-containing analogs (), favoring blood-brain barrier penetration.

Synthetic Feasibility : Piperidine-substituted analogs (e.g., ) are often synthesized via nucleophilic substitution or Buchwald-Hartwig coupling, suggesting viable routes for the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.